

# Ethambutol-d10: A Technical Guide to Solubility in Organic Solvents

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## Compound of Interest

Compound Name: Ethambutol-d10

Cat. No.: B12069733

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This technical guide provides an in-depth overview of the solubility of **Ethambutol-d10** in various organic solvents. **Ethambutol-d10** is the deuterated form of Ethambutol, an antimycobacterial agent used in the treatment of tuberculosis. The substitution of hydrogen with deuterium can influence the pharmacokinetic and metabolic profiles of the drug, making the understanding of its physicochemical properties, such as solubility, crucial for research and development.

This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

## Core Data Presentation: Solubility of Ethambutol-d10

Quantitative solubility data for **Ethambutol-d10** is not extensively available in peer-reviewed literature. However, the solubility of its non-deuterated counterpart, Ethambutol, can serve as a close proxy, as the difference in solubility between deuterated and non-deuterated compounds is generally considered to be minimal. The following table summarizes the available quantitative and qualitative solubility data for Ethambutol, which can be used as an estimate for **Ethambutol-d10**.

Solvent	Form	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Ethambutol	100 mg/mL[1]	Ultrasonic assistance may be required. The hygroscopic nature of DMSO can impact solubility.[1]
Dimethyl Sulfoxide (DMSO)	Ethambutol Hydrochloride	Slightly soluble[2]	No quantitative data available.
Methanol	Ethambutol	Soluble[3]	No quantitative data available.
Methanol	Ethambutol Hydrochloride	Soluble[4]	No quantitative data available.
Ethanol	Ethambutol	Insoluble[3]	-
Ethanol (95%)	Ethambutol Hydrochloride	Soluble[4]	-
Acetonitrile	-	Data not available	-
Chloroform	Ethambutol	Soluble[3]	-
Chloroform	Ethambutol Hydrochloride	Very slightly soluble[2]	-
Water	Ethambutol	Sparingly soluble[3]	-
Water	Ethambutol Hydrochloride	Very soluble[2]	At least 1000 mg is soluble in 1 mL at room temperature.[5]
N,N-Dimethylformamide	Ethambutol	Soluble[3]	No quantitative data available.

## Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the characterization of a drug candidate. The two primary methods for assessing solubility are the thermodynamic (equilibrium) solubility

assay and the kinetic solubility assay.

## Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solution at equilibrium.

Methodology:

- **Compound Dispensing:** An excess amount of the solid **Ethambutol-d10** is added to a clear glass vial.
- **Solvent Addition:** A precise volume of the desired organic solvent (e.g., DMSO, methanol, ethanol) is added to the vial.
- **Equilibration:** The vial is sealed and agitated in a controlled environment, typically using a shaker or rotator, at a constant temperature (e.g., 25°C or 37°C) for an extended period (usually 24 to 72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. The supernatant is then carefully separated from the solid material, typically by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- **Quantification:** The concentration of **Ethambutol-d10** in the clear, saturated filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
  - **HPLC Analysis:** A calibration curve is generated using standard solutions of **Ethambutol-d10** of known concentrations. The filtrate is appropriately diluted and injected into the HPLC system. The concentration in the original filtrate is then calculated based on the peak area and the calibration curve.

## Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous or organic medium. It reflects the

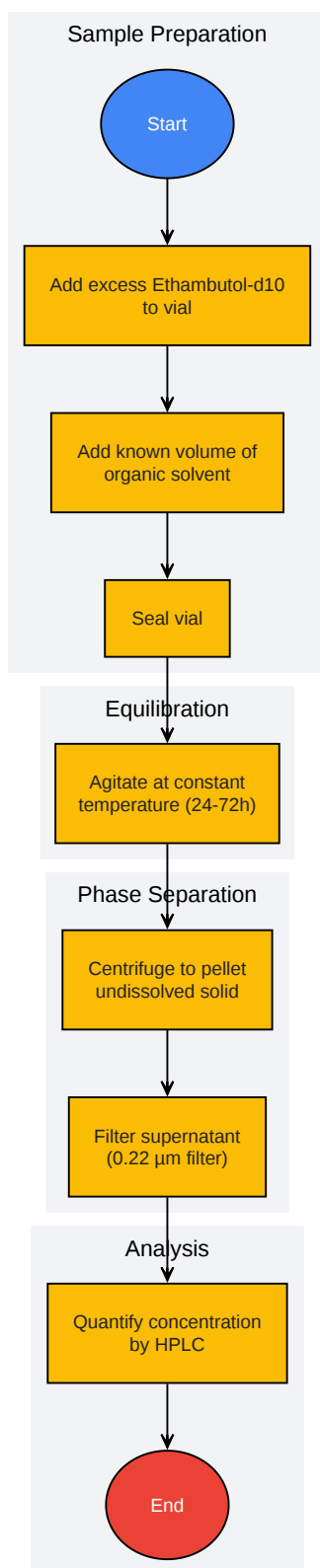
solubility under non-equilibrium conditions and is often used for early-stage drug discovery screening.

#### Methodology:

- **Stock Solution Preparation:** A concentrated stock solution of **Ethambutol-d10** is prepared in 100% DMSO (e.g., 10 mM).
- **Serial Dilution:** The DMSO stock solution is serially diluted in the desired organic solvent in a microtiter plate.
- **Incubation:** The plate is incubated at a controlled temperature (e.g., room temperature) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with shaking.
- **Precipitation Detection/Quantification:** The presence and amount of precipitate are measured. This can be done through various methods:
  - **Turbidimetry/Nephelometry:** An increase in the turbidity of the solution due to precipitation is measured by light scattering.
  - **Direct UV/LC-MS Analysis:** The plate is centrifuged, and the supernatant is analyzed to determine the concentration of the dissolved compound.

## Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of **Ethambutol-d10** using the shake-flask method followed by HPLC analysis.



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Caption: Thermodynamic Solubility Workflow

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